molecular formula C13H19N3O2 B11965195 Ethyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Ethyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B11965195
M. Wt: 249.31 g/mol
InChI Key: NFLJJYCJQZNSPK-UHFFFAOYSA-N
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Description

ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl ester group, a pyridylmethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE typically involves the reaction of 4-(2-pyridylmethyl)piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethyl group can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The piperazine ring can also interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE can be compared with other piperazine derivatives, such as:

    4-(2-Pyridylmethyl)piperazine: Lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.

    1-Benzyl-4-(2-pyridylmethyl)piperazine: Contains a benzyl group instead of an ethyl ester, which can lead to different pharmacokinetic properties.

    4-(2-Pyridylmethyl)-1-(2-hydroxyethyl)piperazine: Contains a hydroxyethyl group, which can increase its solubility in water.

The uniqueness of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE lies in its combination of the ethyl ester and pyridylmethyl groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)11-12-5-3-4-6-14-12/h3-6H,2,7-11H2,1H3

InChI Key

NFLJJYCJQZNSPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=CC=N2

Origin of Product

United States

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